An In-depth Technical Guide to 3-Amino-N-pyridin-3-ylbenzamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-Amino-N-pyridin-3-ylbenzamide: Structure, Properties, and Potential Applications
Introduction
In the landscape of contemporary drug discovery and medicinal chemistry, molecules containing the benzamide scaffold are of significant interest due to their versatile biological activities. This guide provides a comprehensive technical overview of 3-Amino-N-pyridin-3-ylbenzamide, a compound of interest for researchers and scientists in the field of drug development. While specific experimental data for this molecule is not extensively available in the public domain, this document synthesizes information from analogous structures and established scientific principles to provide a robust framework for its study and potential applications. We will delve into its chemical structure, physicochemical properties, a proposed synthetic route, and its potential mechanism of action, with a particular focus on its hypothetical role as a Poly(ADP-ribose) polymerase (PARP) inhibitor.
Chemical Structure and Physicochemical Properties
3-Amino-N-pyridin-3-ylbenzamide possesses a molecular structure characterized by a central benzamide core. An amino group is substituted at the meta-position of the benzoyl ring, and the amide nitrogen is attached to a pyridine ring at the 3-position. This unique arrangement of aromatic and heterocyclic rings, along with the presence of key functional groups (primary amine and amide), dictates its chemical reactivity and potential biological interactions.
| Property | Value | Source/Method |
| IUPAC Name | 3-Amino-N-(pyridin-3-yl)benzamide | - |
| CAS Number | 1826235-75-9 | [1][2] |
| Molecular Formula | C₁₂H₁₁N₃O | [1][2] |
| Molecular Weight | 213.24 g/mol | [1] |
| Boiling Point | 345.8°C at 760 mmHg | Predicted |
| Flash Point | 162.9°C | Predicted |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred from related structures |
Synthesis of 3-Amino-N-pyridin-3-ylbenzamide: A Proposed Protocol
Proposed Synthetic Pathway:
The most direct route would be the amide coupling reaction between 3-aminobenzoic acid and 3-aminopyridine. To facilitate this reaction, the carboxylic acid needs to be activated.
Caption: A proposed workflow for the synthesis of 3-Amino-N-pyridin-3-ylbenzamide via amide coupling.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To the stirred solution, add a suitable amide coupling agent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add 3-aminopyridine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted 3-aminopyridine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-aminobenzoic acid, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Amino-N-pyridin-3-ylbenzamide.
Spectroscopic Characterization: Predicted Data
Without experimental data, we can predict the characteristic spectroscopic features of 3-Amino-N-pyridin-3-ylbenzamide based on its functional groups and the known spectral data of analogous compounds.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the benzamide and pyridine rings. The aromatic protons will likely appear in the region of δ 6.5-8.5 ppm. The protons of the aminobenzoyl ring will show splitting patterns corresponding to their substitution. The protons on the pyridine ring will also exhibit characteristic chemical shifts and coupling constants. The amine (NH₂) and amide (NH) protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The spectrum of 3-aminobenzamide shows aromatic protons in the range of 6.7-7.2 ppm and amide protons around 7.2 and 7.8 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbonyl carbon of the amide is expected to resonate in the downfield region, typically around δ 165-175 ppm. The aromatic and heterocyclic carbons will appear in the range of δ 110-150 ppm. The carbon atoms attached to the nitrogen atoms will be influenced by their electronic environment. For reference, the ¹³C NMR spectrum of 3-aminopyridine shows signals at approximately δ 145, 141, 124, and 127 ppm.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide valuable information about the functional groups present in the molecule.
-
N-H Stretching: The primary amine (NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).[7][8][9] The secondary amide (N-H) will exhibit a single stretching band in the same region.
-
C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the range of 1630-1680 cm⁻¹.
-
Aromatic C=C and C-H Stretching: Multiple bands in the regions of 1450-1600 cm⁻¹ (C=C stretching) and 3000-3100 cm⁻¹ (C-H stretching) will be indicative of the aromatic and heterocyclic rings.
-
C-N Stretching: The C-N stretching vibrations for the aromatic amine and the amide will likely appear in the 1250-1350 cm⁻¹ region.[7][10]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 213.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the cleavage of the amide bond, leading to characteristic fragment ions. Common fragmentations of N-phenylbenzamides include the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and the anilide radical cation.[11][12] The presence of the amino group on the benzoyl ring will influence the fragmentation, potentially leading to ions corresponding to aminobenzoyl fragments.
Mechanism of Action: A Putative PARP Inhibitor
The benzamide moiety is a well-established pharmacophore in the design of PARP inhibitors.[13][14] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.[15]
Caption: A diagram illustrating the hypothesized mechanism of action of 3-Amino-N-pyridin-3-ylbenzamide as a PARP inhibitor.
Given its structural similarity to known PARP inhibitors, it is plausible that 3-Amino-N-pyridin-3-ylbenzamide could act as a competitive inhibitor of PARP, binding to the NAD⁺ binding site of the enzyme. The amino group on the benzoyl ring and the nitrogen atoms in the pyridine ring could form key hydrogen bond interactions within the active site, contributing to its binding affinity.
Applications in Research and Drug Development
Potential as an Anticancer Agent
The primary application of PARP inhibitors is in oncology. Should 3-Amino-N-pyridin-3-ylbenzamide be confirmed as a PARP inhibitor, it would be a valuable tool for cancer research and a potential lead compound for the development of new anticancer drugs. Its efficacy could be evaluated in various cancer cell lines, particularly those with known defects in DNA repair pathways.
Protocol for In Vitro PARP Inhibition Assay:
A variety of commercially available PARP assay kits can be used to determine the inhibitory activity of the compound.[15][16] These assays typically measure the incorporation of labeled NAD⁺ into a histone substrate or the auto-PARylation of the PARP enzyme.
-
Assay Preparation: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of 3-Amino-N-pyridin-3-ylbenzamide (dissolved in DMSO) to the reaction wells. Include a positive control (a known PARP inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the reaction by adding biotinylated NAD⁺.
-
Detection: After incubation, the amount of PARylation is quantified using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce PARP activity by 50%, can be calculated from the dose-response curve.
Tool for Studying DNA Repair Pathways
As a potential PARP inhibitor, this compound could serve as a valuable chemical probe to investigate the intricate mechanisms of DNA damage response and repair in various cellular contexts.
Conclusion
3-Amino-N-pyridin-3-ylbenzamide is a molecule with a chemical structure that suggests a high potential for biological activity, particularly as a PARP inhibitor. While experimental data on this specific compound is limited, this guide has provided a comprehensive framework for its synthesis, characterization, and evaluation. The proposed protocols and predicted data serve as a starting point for researchers to explore the therapeutic potential of this and related benzamide derivatives. Further investigation is warranted to elucidate its precise physicochemical properties, biological activity, and mechanism of action, which could pave the way for its development as a novel therapeutic agent.
References
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
- Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100318.
-
Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
- Li, Y., et al. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(9), 864-870.
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
- Zientara-Rytter, K., et al. (2023). Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. Cancer Research, 83(7_Supplement), 6111-6111.
-
UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]
-
MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
-
PubMed Central. (2023). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the N-arylbenzamides synthesis. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. Retrieved from [Link]
-
ACS Publications. (2016). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Request PDF. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-AMINOACRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). p-Aminobenzamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
Sources
- 1. 3-amino-N-pyridin-3-ylbenzamide suppliers & manufacturers in China [m.chemicalbook.com]
- 2. 3-amino-N-pyridin-3-ylbenzamide CAS#: 1826235-75-9 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Aminobenzamide(3544-24-9) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]
- 6. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzamide, N-phenyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. PARP assay kits [bioscience.co.uk]
